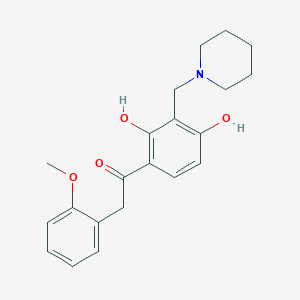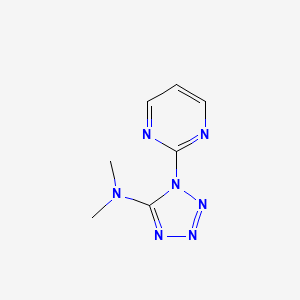
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Formation of the phenyl ring: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of hydroxyl groups: Hydroxylation reactions can be performed using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the piperidinylmethyl group.
Introduction of the methoxy group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to optimize the production process and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity could be due to the disruption of microbial cell membranes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzaldehyde: Similar in having hydroxyl groups on the phenyl ring but lacks the piperidinylmethyl and methoxy groups.
2-Methoxyphenol (Guaiacol): Contains a methoxy group on the phenyl ring but lacks the hydroxyl groups and piperidinylmethyl group.
Piperidine derivatives: Similar in having a piperidinyl group but differ in the phenyl ring structure.
Uniqueness: 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone stands out due to its combination of hydroxyl, methoxy, and piperidinylmethyl groups, which contribute to its unique chemical and biological properties.
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-26-20-8-4-3-7-15(20)13-19(24)16-9-10-18(23)17(21(16)25)14-22-11-5-2-6-12-22/h3-4,7-10,23,25H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMPILOJNGGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2872971.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2872972.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2872973.png)

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)
![N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2872986.png)
![ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate](/img/structure/B2872988.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

